BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5-Amino-3-
methylisothiazole Hydrochloride: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Amino-3-methylisothiazole
Compound Name:
hydrochloride

Cat. No. 8023207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-3-methylisothiazole hydrochloride (CAS Number: 52547-00-9), a key intermediate in
pharmaceutical synthesis. Due to the limited availability of directly published spectra for this
specific compound, this document presents expected spectroscopic characteristics based on
the analysis of its functional groups and data from closely related isothiazole derivatives.
Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) are provided to guide researchers in acquiring and
interpreting data.

Chemical Structure and Properties
o |[UPAC Name: 3-methyl-1,2-thiazol-5-amine;hydrochloride

e Molecular Formula: CaH7CIN2S[1]

» Molecular Weight: 150.63 g/mol [2][3][4][5]

« Structure: =-Chemical structure of 5-Amino-3-methylisothiazole hydrochloride
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Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 5-Amino-3-
methylisothiazole hydrochloride based on its chemical structure and typical values for
similar compounds.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.3 Singlet 3H -CHs
~6.0 Singlet 1H -CH (isothiazole ring)
~8.5 (broad) Singlet 3H -NHs*

Note: Solvent used is typically DMSO-des. The amino group protons are expected to be broad
due to exchange and quadrupolar effects and may appear as a single peak due to the
hydrochloride salt form.

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (8) ppm Assignment

~15 -CHs

~100 C4 (isothiazole ring)
~150 C3 (isothiazole ring)
~170 C5 (isothiazole ring)

Note: SpectraBase indicates the availability of a 33C NMR spectrum for the 5-Amino-3-methyl-
isothiazole cation, which supports the ongoing research interest in this compound's spectral
properties.[6]

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (amine salt)
3100-3000 Medium C-H stretch (aromatic/vinyl)
2950-2850 Medium C-H stretch (aliphatic)
1640-1600 Medium N-H bend (amine salt)
1580-1450 Medium-Strong C=C & C=N ring stretching
~1400 Medium C-H bend (methyl)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio lon Type

114.03 [M]* (of the free base)

115.04 [M+H]* (of the free base)

Various Fragmentation pattern of the isothiazole ring

Note: The molecular ion peak of the free base (5-Amino-3-methylisothiazole) is expected at m/z
114.03. In many mass spectrometry techniques, the protonated molecule [M+H]* at m/z 115.04
would be observed.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 5-Amino-3-methylisothiazole hydrochloride in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, D20). Ensure the
sample is fully dissolved.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with appropriate phasing and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Data Analysis: Integrate the proton signals and assign the chemical shifts based on known
values for isothiazole and amine functionalities. Correlate *H and *3C signals using 2D NMR
techniques like HSQC and HMBC if further structural confirmation is needed. For complex
heterocyclic structures, advanced NMR techniques are often employed for full structural
elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.
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» Background Spectrum: Record a background spectrum of the empty sample holder (or clean
ATR crystal) to subtract atmospheric and instrumental interferences.

o Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and
acquire the spectrum.

o Parameters: Typically, scan the range from 4000 to 400 cm~* with a resolution of 4 cm~1. Co-
add 16-32 scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups (N-H, C-H, C=C, C=N) present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

e lonization:

o ESI: Infuse the sample solution directly into the ESI source. This soft ionization technique
is likely to yield the protonated molecular ion [M+H]*.

o EI: Introduce the sample (after removing the hydrochloride) via a direct insertion probe.
This higher-energy technique will produce the molecular ion [M]* and a characteristic
fragmentation pattern.

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-300).

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain further structural information about the isothiazole ring and its
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substituents. Accurate mass measurement can be used to confirm the elemental
composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Amino-3-methylisothiazole hydrochloride.

Workflow for Spectroscopic Analysis of 5-Amino-3-methylisothiazole hydrochloride
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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